Tuberonic acid

Plant hormone signaling Nyctinastic leaf movement COI1-JAZ module

Standard jasmonates (JA, MeJA) signal exclusively through COI1-JAZ, preventing study of 12-hydroxyjasmonate-specific biology. Tuberonic acid (TA) is the validated COI1-JAZ-independent activator for these pathways. • Does not induce JA-responsive Thi2.1-confirms distinct, non-overlapping signaling • Reference standard for potato tuberization & Solanaceae transcriptional assays • Preferred substrate for AtST2a sulfotransferase (Km=10 μM) & TAG β-glucosidase kinetics • Validated direct antifungal agent against C. gloeosporioides via mitochondrial ROS induction

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 124649-26-9
Cat. No. B149402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberonic acid
CAS124649-26-9
Synonyms[1R-[1α,2α(Z)]]-2-(5-Hydroxy-2-pentenyl)-3-oxo-cyclopentaneacetic Acid;  (1R,2S)-2-[(2Z)-5-Hydroxy-2-pentenyl]-3-oxo-cyclopentaneacetic Acid;  Tuberonic Acid;  2-((1R,2S)-2-((Z)-5-Hydroxypent-2-en-1-yl)-3-oxocyclopentyl)acetic Acid
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1CC(=O)O)CC=CCCO
InChIInChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1
InChIKeyRZGFUGXQKMEMOO-SZXTZRQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuberonic Acid: Specialized 12-Hydroxyjasmonate


Tuberonic acid (TA), also known as 12-hydroxyjasmonic acid (12-OH-JA), is an oxo monocarboxylic acid belonging to the jasmonate class of plant hormones [1]. It is a hydroxylated derivative of jasmonic acid (JA), specifically (+)-7-isojasmonic acid with a hydroxy group at the C12 position [2]. First isolated from potato (Solanum tuberosum) leaves as an endogenous tuber-inducing factor, TA has since been identified as a widely distributed jasmonate in vascular plants that mediates distinct signaling functions in developmental processes, wound responses, and defense pathways [3][4].

12-Hydroxyjasmonate class: distinct from JA/MeJA
Mediates COI1-JAZ-independent signaling pathways
Endogenous tuber-inducing factor in potato
Fits jasmonate signaling divergence research

Why JA Cannot Substitute for Tuberonic Acid


Generic substitution with jasmonic acid (JA) or methyl jasmonate (MeJA) is scientifically invalid for research applications requiring 12-hydroxyjasmonate-specific biology because TA operates through fundamentally distinct signaling mechanisms. TA functions as a COI1-JAZ-independent activator in multiple physiological contexts—unlike JA and JA-Ile, which signal exclusively through the canonical COI1-JAZ co-receptor module [1]. Exogenous application of TA does not induce the JA-responsive marker gene Thi2.1, confirming the existence of separate, non-overlapping signaling pathways [2]. Furthermore, the specific metabolic fate of TA involves dedicated enzymes including hydroxyjasmonate sulfotransferase (AtST2a) and glucosyltransferases that do not process unmodified JA [3][4]. These biochemical and functional divergences mean that experimental outcomes obtained with JA or MeJA cannot be extrapolated to TA-mediated responses, and vice versa.

COI1-JAZ pathway mismatch
TA signals independently of COI1-JAZ; JA and JA-Ile require this co-receptor module.
Non-overlapping transcriptional responses
TA does not induce JA-responsive marker Thi2.1; MeJA strongly induces it.
Dedicated metabolic enzyme specificity
AtST2a sulfotransferase and glucosyltransferases process TA but not unmodified JA.

Tuberonic Acid: Differentiation Evidence


COI1-JAZ-Independent Activity

In Samanea saman leaf-closure bioassays, (−)-12-hydroxyjasmonic acid (the aglycone of tuberonic acid) demonstrates weak but detectable leaf-closing activity, whereas jasmonic acid (JA) and the canonical bioactive conjugate JA-isoleucine (JA-Ile) are completely inactive [1]. The glucosylated form, 12-O-β-D-glucopyranosyljasmonic acid, is the potent leaf-closing factor (LCF) with stereospecific activity. Critically, neither LCF nor (−)-12-hydroxyjasmonic acid induces typical JA-responsive genes (e.g., LOX2, OPCL1 in Arabidopsis) or volatile organic compound accumulation, confirming signaling through a mechanism independent of the COI1-JAZ co-receptor module [1][2].

COI1-JAZ independence
Head-to-head
Leaf closure: TA glucoside active; JA/JA-Ile inactive. JA-responsive genes: TA inactive; JA/JA-Ile active.
Supports COI1-JAZ-independent signaling context
Samanea saman model; Arabidopsis expression analysis
Plant hormone signaling Nyctinastic leaf movement COI1-JAZ module Samanea saman

Non-Overlapping Transcriptional Responses

Treatment with 12-hydroxyjasmonate (TA) fails to induce expression of the JA-responsive defense marker gene Thi2.1 in Arabidopsis thaliana, whereas methyl jasmonate (MeJA) treatment strongly induces this marker [1]. Furthermore, exogenous application of TA leads to increased levels of 12-hydroxyjasmonate sulfate without affecting the endogenous JA pool, indicating that TA does not feed back into canonical JA signaling [1]. Genome-wide differential gene expression studies confirm that MeJA and 12-OHJA treatments elicit distinct transcriptional signatures in A. thaliana [2].

Transcriptional specificity
Head-to-head
Thi2.1 defense marker: TA does not induce; MeJA strongly induces. TA does not alter endogenous JA pool.
Distinct transcriptional signatures from JA
Arabidopsis thaliana model
Transcriptomics Arabidopsis thaliana Plant defense response Jasmonate signaling

AtST2a Substrate Preference

The Arabidopsis hydroxyjasmonate sulfotransferase AtST2a exhibits strict specificity for hydroxylated jasmonates, with no activity toward unmodified jasmonic acid [1]. Among its substrates, AtST2a displays differential affinity and catalytic efficiency: the Km value for 12-hydroxyjasmonate (TA) is 10 μM, representing a 5-fold tighter binding compared to the 50 μM Km for 11-hydroxyjasmonate [1][2]. The Vmax for 12-OHJA is 37.5 pkatal/mg protein [2].

Enzyme affinity (AtST2a)
Reported
Km = 10 µM for 12-OHJA (TA), 5-fold lower than 11-OHJA (Km = 50 µM). Vmax = 37.5 pkatal/mg.
Higher substrate affinity for TA
Recombinant AtST2a in vitro
Enzyme kinetics Sulfotransferase Arabidopsis thaliana Jasmonate metabolism

cis-Tuberonic Acid Isomer Predominance

Endogenous tuberonic acid exists as at least two stereoisomers in Arabidopsis thaliana: cis-tuberonic acid (cis-12-OHJA) and trans-tuberonic acid (trans-12-OHJA) [1]. Quantitative profiling reveals that the cis isomer is more abundant than the trans isomer in Arabidopsis tissues [1]. This stereochemical distribution is biologically significant because glucosyltransferases and β-glucosidases involved in TA metabolism exhibit stereospecific substrate recognition [2][3].

Isomer predominance
Class-level
Endogenous cis-12-OHJA more abundant than trans-12-OHJA in Arabidopsis.
Stereospecific metabolism context
Exact ratio not specified; data to verify
Stereoisomerism Arabidopsis thaliana Endogenous jasmonate profiling cis-12-OHJA

Species-Specific Tuberization

Tuberonic acid induces tuber formation in potato (Solanum tuberosum), a developmental process for which it was originally named [1]. However, when applied to tomato (Solanum lycopersicum)—a closely related Solanaceous species that does not tuberize—TA elicits a distinct set of transcriptional changes unrelated to tuber formation [1][2]. This contrasts with jasmonic acid, which induces broadly similar defense-associated transcriptional programs across diverse plant species [3].

Tuberization specificity
Class-level
TA induces tuber formation in potato; distinct non-tuber transcriptional changes in tomato. JA induces conserved defense programs.
Species-specific developmental signaling
Solanum tuberosum vs. S. lycopersicum
Tuberization Solanum tuberosum Solanum lycopersicum Transcriptional profiling

Mitochondrial ROS Antifungal Activity

Tuberonic acid, isolated as the antifungal monomer from Bacillus megaterium LB01 fermented broth, exhibits direct antifungal activity against Colletotrichum gloeosporioides, the causal agent of mango anthracnose [1]. The mechanism involves induction of reactive oxygen species (ROS) production, causing mitochondrial damage and disruption of spore membrane integrity, thereby significantly inhibiting both spore germination and mycelial growth [1]. In contrast, jasmonic acid is primarily characterized as a defense signaling elicitor that activates host plant resistance rather than acting as a direct antifungal agent [2].

Antifungal mechanism
Class-level
TA directly inhibits C. gloeosporioides via mitochondrial ROS and membrane disruption. JA acts as defense elicitor.
Direct antimicrobial mechanism distinct from JA
In vitro disk diffusion; mango postharvest model
Antifungal activity Postharvest disease Colletotrichum gloeosporioides Mango anthracnose

Tuberonic Acid: Research Applications


COI1-JAZ-Independent Signaling Research

Tuberonic acid (and its glucoside) are the only jasmonates demonstrated to activate COI1-JAZ-independent signaling in validated bioassays such as Samanea saman leaf-closure [1]. Researchers studying alternative jasmonate perception mechanisms or seeking to disentangle canonical JA signaling from 12-OH-JA-specific responses must use TA, as JA, MeJA, and JA-Ile are inactive in these assays [1].

Potato Tuberization Studies

As the originally identified endogenous tuber-inducing factor from potato leaves, TA remains the reference compound for in vitro and in vivo tuberization studies [2][3]. TA and its glucoside (TAG) are essential for experimental systems modeling potato tuber formation and for comparative studies examining species-specific transcriptional responses in Solanaceae [2].

Jasmonate Metabolism and Enzyme Studies

TA is the preferred substrate for characterizing hydroxyjasmonate-specific enzymes including AtST2a sulfotransferase (Km = 10 μM) [4] and TAG-specific β-glucosidases [5]. Researchers quantifying enzyme kinetics, studying substrate recognition, or developing jasmonate metabolic flux assays require TA for accurate experimental design [4][5].

Antifungal Biocontrol Discovery

TA has been validated as a direct antifungal agent against Colletotrichum gloeosporioides via mitochondrial ROS induction and membrane disruption mechanisms [6]. This application distinguishes TA from JA, which operates primarily through host defense elicitation. Researchers screening for antimicrobial natural products or developing postharvest disease control agents should include TA as a candidate distinct from canonical jasmonates [6].

Application
Selection Property
Validation Focus
COI1-JAZ-independent signaling studies
COI1-JAZ-independent pathway activator
Leaf-closure bioassay response validation
Tuberization developmental biology
Tuber-inducing factor activity
In vitro tuberization assay validation
Jasmonate metabolic enzyme studies
AtST2a sulfotransferase substrate specificity
Enzyme affinity profile verification
Antifungal agent screening
Direct antifungal ROS-mediated mechanism
Antifungal disk diffusion assay validation

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